molecular formula C11H15Cl2NO B13520273 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride

Cat. No.: B13520273
M. Wt: 248.15 g/mol
InChI Key: AWNIIGWKPXRQHO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride is a chemical compound with a complex structure that includes a cyclopropylmethanamine group attached to a 3-chloro-4-methoxyphenyl ring

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding amine through reductive amination.

    Cyclopropylation: The amine is then reacted with cyclopropylmethyl bromide under basic conditions to form the cyclopropylmethanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride can be compared with similar compounds such as:

    3-Chloro-4-methoxybenzylamine: Similar structure but lacks the cyclopropyl group.

    1-(3-Chloro-4-methoxyphenyl)-2-cyclopropylmethanamine: Similar but with different substitution patterns.

    3-Chloro-4-methoxyacetophenone: Lacks the amine group but shares the aromatic ring structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

(3-chloro-4-methoxyphenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7;/h4-7,11H,2-3,13H2,1H3;1H

InChI Key

AWNIIGWKPXRQHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2CC2)N)Cl.Cl

Origin of Product

United States

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